2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid
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Overview
Description
2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H12F3NO4 and its molecular weight is 291.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymorphism in Peptide Crystals
The study of polymorphism in peptide crystals, such as those containing protected dipeptide units with α,α-disubstituted residues, provides insights into the structural diversity and stability of these compounds. One example involves the crystallization of a related peptide in two polymorphic forms, demonstrating different molecular conformations and packing arrangements, which are crucial for understanding peptide behavior and designing peptide-based materials (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of β-Derivatized Amino Acids
The compound has been used in the synthesis of β-derivatized 2-trifluoromethyl substituted aspartic esters, highlighting a versatile route for creating isoaspartyl peptides. This methodology facilitates the generation of diastereoisomeric dipeptides, contributing to the field of peptide synthesis and the study of peptide conformation and activity (Sewald, Riede, Bissinger, & Burger, 1992).
Novel Building Blocks for Peptides
Research on novel 2H-azirin-3-amines as dipeptide synthons demonstrates the use of these compounds in peptide chemistry. Such studies offer innovative approaches to peptide assembly, potentially leading to new therapeutics and materials (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Inhibitors of Folate Metabolism
Compounds derived from 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid have been evaluated as inhibitors of folate metabolism, highlighting their potential in medicinal chemistry and drug discovery. Such research provides a foundation for developing novel therapeutics targeting metabolic pathways (Piper, Montgomery, Sirotnak, & Chello, 1982).
N-Phthaloylation of Amino Acid Derivatives
The use of related reagents for N-phthaloylation of amino acids and derivatives emphasizes the importance of these compounds in protecting group chemistry, which is crucial for peptide synthesis and modifications (Casimir, Guichard, & Briand, 2002).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various enzymes and proteins within the body.
Mode of Action
As an alanine derivative , it may be involved in protein synthesis and other biochemical processes. It could potentially interact with its targets by binding to active sites, influencing their function, and causing subsequent changes in cellular processes.
Biochemical Pathways
Given its structure, it may be involved in pathways related to protein synthesis and metabolism, given its relationship to alanine .
Result of Action
As an alanine derivative , it may influence protein synthesis and other cellular processes, potentially leading to changes in cell function and behavior.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHDHKGSWTBEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454419 |
Source
|
Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-43-7 |
Source
|
Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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